4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide
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Overview
Description
4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group attached to a butanamide backbone, with an oxazolidinone ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-bromophenoxybutanoic acid: The 4-bromophenol is reacted with butanoic acid in the presence of a dehydrating agent like thionyl chloride to form 4-bromophenoxybutanoic acid.
Formation of oxazolidinone ring: The 4-bromophenoxybutanoic acid is then reacted with an appropriate amine, such as 2-amino-2-oxazolidinone, under conditions that promote amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Phenoxy derivatives with reduced bromine content.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide
- 4-(4-fluorophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide
- 4-(4-methylphenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide
Uniqueness
4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological activities and potential therapeutic applications.
Biological Activity
4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide is a synthetic compound notable for its complex structure, which includes a bromophenyl moiety and an oxazolidinone ring. With a molecular formula of C₁₃H₁₅BrN₂O₄ and a molecular weight of 343.17 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
Key Structural Features:
- Bromophenoxy Group: Enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
- Oxazolidinone Ring: Known for its role in various pharmacological activities, particularly as an antibiotic.
Antimicrobial Properties
Research suggests that compounds containing oxazolidinone structures exhibit significant antimicrobial activity. The mechanism of action typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Preliminary studies indicate that this compound may possess similar properties, although specific data on its efficacy against various pathogens remains limited.
Anticancer Activity
Initial assessments have suggested potential cytotoxic effects against various cancer cell lines. The presence of the oxazolidinone moiety is believed to contribute to these effects, possibly through mechanisms such as apoptosis induction or cell cycle arrest. However, comprehensive studies are needed to elucidate the exact pathways involved.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(4-fluorophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide | Similar structure with fluorine | Potentially different biological activity due to fluorine's properties |
N-[4-[2-(2R,5S)-2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-5-methyl]phenyl]acetamide | More complex structure with multiple aromatic groups | May exhibit enhanced activity due to additional aromatic interactions |
N-(4-bromophenyl)-2-aminoacetamide | Simpler structure lacking oxazolidinone | Different pharmacological profile due to absence of oxazolidinone |
The comparative analysis indicates that while structural similarities exist among these compounds, the specific combination of functional groups in this compound may confer distinct biological activities.
Case Studies and Research Findings
Several studies have explored the biological activities of oxazolidinones and related compounds:
- Antimicrobial Efficacy: A study demonstrated that oxazolidinones exhibit potent activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that this compound may also show similar efficacy .
- Cytotoxic Effects: In vitro studies on related oxazolidinones have reported cytotoxicity against various cancer cell lines. For instance, one compound showed IC50 values in the micromolar range against breast cancer cells. Further studies are necessary to assess the specific cytotoxic profile of the compound .
- Mechanistic Insights: Research into the mechanism of action for oxazolidinones indicates that they may induce apoptosis through mitochondrial pathways. Understanding whether this compound follows similar pathways could provide valuable insights into its therapeutic potential .
Properties
Molecular Formula |
C13H15BrN2O4 |
---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide |
InChI |
InChI=1S/C13H15BrN2O4/c14-10-3-5-11(6-4-10)19-8-1-2-12(17)15-16-7-9-20-13(16)18/h3-6H,1-2,7-9H2,(H,15,17) |
InChI Key |
JREGVHRWOMNKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1NC(=O)CCCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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